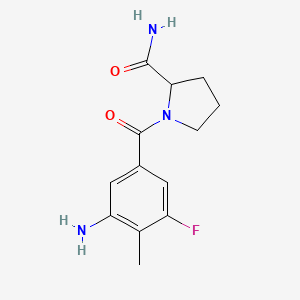![molecular formula C13H14N4O3 B7575416 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid, also known as TPBA, is a chemical compound that has been studied for its potential applications in scientific research. TPBA is a member of the triazole family of compounds, which have been found to have a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid is not fully understood. However, it has been proposed that 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid may exert its biological effects by inhibiting the activity of certain enzymes or proteins in the body. For example, 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has also been found to have anti-viral properties, inhibiting the replication of certain viruses such as hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid in lab experiments is its wide range of biological activities. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potentially useful tool for studying these processes. However, one limitation of using 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid in lab experiments is its potential toxicity. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid. One area of research could be the development of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid derivatives with improved biological activity and reduced toxicity. Another area of research could be the investigation of the mechanism of action of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid, to better understand how it exerts its biological effects. Additionally, 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid could be studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with triazole and propionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-[[3-(triazol-1-yl)propanoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(4-6-17-7-5-15-16-17)14-9-10-2-1-3-11(8-10)13(19)20/h1-3,5,7-8H,4,6,9H2,(H,14,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOUWFVJSMVHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575355.png)
![2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)
![3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide](/img/structure/B7575369.png)
![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)
